molecular formula C26H34N2O5S B12397678 Neuraminidase-IN-11

Neuraminidase-IN-11

Cat. No.: B12397678
M. Wt: 486.6 g/mol
InChI Key: GIKVGXQUXGICDM-ICDZXHCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuraminidase-IN-11 is a compound known for its inhibitory effects on neuraminidase, an enzyme found on the surface of influenza viruses. Neuraminidase plays a crucial role in the release of new viral particles from infected cells, making it a key target for antiviral drugs. This compound has shown promise in preventing the spread of influenza by blocking the activity of neuraminidase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neuraminidase-IN-11 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:

    Formation of the Core Structure: This step typically involves the use of organic solvents and catalysts to form the basic skeleton of the compound.

    Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation. These reactions often require specific reagents and conditions, such as elevated temperatures and controlled pH levels.

    Purification: The final product is purified using techniques like chromatography to ensure high purity and potency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Neuraminidase-IN-11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Neuraminidase-IN-11 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.

    Biology: Employed in research to understand the role of neuraminidase in viral replication and to explore potential therapeutic targets.

    Medicine: Investigated for its potential as an antiviral drug to treat influenza and other viral infections.

    Industry: Utilized in the development of diagnostic tools and assays for detecting neuraminidase activity.

Mechanism of Action

Neuraminidase-IN-11 exerts its effects by binding to the active site of neuraminidase, thereby preventing the enzyme from cleaving sialic acid residues on the surface of host cells. This inhibition blocks the release of new viral particles, effectively halting the spread of the virus. The molecular targets include specific amino acid residues within the active site of neuraminidase, and the pathways involved are related to viral replication and release.

Comparison with Similar Compounds

Similar Compounds

    Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

    Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.

    Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.

Uniqueness

Neuraminidase-IN-11 is unique in its structural features and binding affinity, which may offer advantages in terms of potency and resistance profiles compared to other neuraminidase inhibitors. Its distinct chemical structure allows for specific interactions with the active site of neuraminidase, potentially leading to more effective inhibition.

Properties

Molecular Formula

C26H34N2O5S

Molecular Weight

486.6 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-[(2-methoxy-4-thiophen-3-ylphenyl)methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C26H34N2O5S/c1-5-21(6-2)33-24-13-20(26(30)31)11-22(25(24)28-16(3)29)27-14-18-8-7-17(12-23(18)32-4)19-9-10-34-15-19/h7-10,12-13,15,21-22,24-25,27H,5-6,11,14H2,1-4H3,(H,28,29)(H,30,31)/t22-,24+,25+/m0/s1

InChI Key

GIKVGXQUXGICDM-ICDZXHCJSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=C(C=C(C=C2)C3=CSC=C3)OC)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=C(C=C(C=C2)C3=CSC=C3)OC)C(=O)O

Origin of Product

United States

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